Methyl 6-(3,5-dimethylphenyl)pyridine-2-carboxylate
Description
Properties
IUPAC Name |
methyl 6-(3,5-dimethylphenyl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-10-7-11(2)9-12(8-10)13-5-4-6-14(16-13)15(17)18-3/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBZSEVBQICUCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=NC(=CC=C2)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Suzuki Coupling Approach
One of the most established methods for preparing methyl 6-(3,5-dimethylphenyl)pyridine-2-carboxylate derivatives involves a palladium-catalyzed Suzuki cross-coupling reaction between a halogenated pyridine-2-carboxylate derivative and 3,5-dimethylphenyl boronic acid.
- Step 1: Preparation of the halogenated pyridine-2-carboxylate, such as 6-bromo-pyridine-2-carboxylate methyl ester.
- Step 2: Suzuki coupling with 3,5-dimethylphenyl boronic acid using a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)) and a base (e.g., sodium carbonate) in a solvent like tetrahydrofuran (THF).
- Step 3: Purification by extraction and column chromatography to isolate the target compound.
| Parameter | Details |
|---|---|
| Catalyst | Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium) |
| Base | Sodium carbonate |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | Reflux (approx. 65-80°C) |
| Reaction Time | ~5 hours |
| Work-up | Extraction with ethyl acetate, drying, concentration, and silica gel chromatography |
This method is adapted from a closely related synthesis of 3-amino-6-(3,5-dimethylphenyl) pyrazine-2-methane amide, which uses a similar Suzuki coupling strategy to introduce the 3,5-dimethylphenyl substituent onto a halogenated heterocycle.
Tandem Ring-Opening and Cyclization Using Acetylenic Esters
A more recent and chemoselective approach involves the use of acetylenic esters to promote tandem ring-opening of dienyl thiazolidin-4-ones followed by electrocyclization to yield functionalized pyridine-2-carboxylates, including methyl esters substituted at the 6-position with aryl groups.
- The reaction proceeds via a ring-opening of dienyl thiazolidin-4-ones promoted by acetylenic esters.
- Subsequent electrocyclization forms the pyridine ring with substitution at the 6-position.
- The method provides good to excellent yields and tolerates various aryl substituents, including 3,5-dimethylphenyl groups.
| Parameter | Details |
|---|---|
| Starting Material | Dienyl thiazolidin-4-one derivative |
| Promoter | Acetylenic ester (e.g., dimethyl acetylenedicarboxylate) |
| Solvent | Xylene or similar high-boiling solvent |
| Temperature | Elevated (~170°C) |
| Reaction Time | ~16 hours |
| Purification | Column chromatography |
This method is advantageous for its one-pot tandem reaction sequence and chemoselectivity, enabling the synthesis of this compound analogs without the need for pre-halogenated intermediates.
Esterification and Amidation Followed by Halogenation and Coupling (Indirect Route)
Another approach, illustrated in patent literature for related pyrazine derivatives, can be conceptually adapted for pyridine derivatives:
- Step 1: Esterification of pyridine-2-carboxylic acid derivatives to form methyl esters.
- Step 2: Amidation to introduce amide functionality if needed.
- Step 3: Halogenation at the 6-position (e.g., bromination).
- Step 4: Palladium-catalyzed cross-coupling with 3,5-dimethylphenyl boronic acid.
While this method is specifically reported for pyrazine derivatives, the analogous chemistry applies to pyridine systems due to structural similarity, offering a modular approach to functionalization.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Suzuki Coupling of 6-Bromo Ester | Halogenation → Suzuki coupling | High selectivity, well-established | Requires halogenated intermediate |
| Tandem Ring-Opening & Cyclization | Dienyl thiazolidin-4-one + acetylenic ester | One-pot, chemoselective, good yields | High temperature, longer reaction time |
| Esterification → Halogenation → Coupling | Multi-step with amidation optional | Modular, adaptable to derivatives | More steps, purification needed |
Research Findings and Yields
- Suzuki coupling reactions typically afford yields ranging from 60% to 80% for similar pyridine-2-carboxylate derivatives with aryl substituents.
- The tandem ring-opening and cyclization method reports yields of 70-90% for functionalized pyridine-2-carboxylates, indicating high efficiency and selectivity.
- Purification is commonly achieved by silica gel column chromatography, and product identity is confirmed by NMR and mass spectrometry.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 6-(3,5-dimethylphenyl)pyridine-2-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or thiols, forming amides or thioesters, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: 6-(3,5-dimethylphenyl)pyridine-2-carboxylic acid.
Reduction: 6-(3,5-dimethylphenyl)pyridine-2-methanol.
Substitution: 6-(3,5-dimethylphenyl)pyridine-2-carboxamide or 6-(3,5-dimethylphenyl)pyridine-2-thioester.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Methyl 6-(3,5-dimethylphenyl)pyridine-2-carboxylate has been investigated for its antitumor properties. A related compound demonstrated significant growth inhibition in triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468) with minimal effects on non-tumorigenic cells. The compound's mechanism involved alterations in cell cycle progression, showing increased G0/G1 phase and decreased S phase in treated cells .
Case Study: Compound Efficacy
In a study assessing various derivatives of pyridine-2-carboxylates, one derivative exhibited a GI50 concentration of 13 μM against MDA-MB-231 cells. This study utilized assays such as trypan blue exclusion and bromodeoxyuridine incorporation to evaluate cell viability and proliferation . The promising results indicate that this compound or its derivatives could serve as potential candidates for further development in cancer therapeutics.
Agrochemicals
Synthesis of Intermediates
this compound serves as a key intermediate in the synthesis of various agrochemical compounds. Its derivatives have been utilized to create biologically active agents that target pests and diseases affecting crops. The synthesis often involves regioselective nucleophilic substitution reactions that enhance the yield of desired products .
Table 1: Agrochemical Applications of Pyridine Derivatives
| Compound Name | Application Area | Synthesis Method | Yield (%) |
|---|---|---|---|
| This compound | Pesticide Intermediate | Nucleophilic Substitution | 63% |
| 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid | Antifungal Agent | Regioselective Nucleophilic Substitution | 59% |
Material Science
Potential Use in Polymer Chemistry
Recent studies suggest that pyridine derivatives including this compound can be integrated into polymer matrices to enhance material properties. The incorporation of such compounds may improve thermal stability and mechanical strength due to their unique electronic properties .
Mechanism of Action
The mechanism of action of Methyl 6-(3,5-dimethylphenyl)pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby exerting its pharmacological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Comparisons :
Insights : The addition of nitro and amide groups in Compound 11 introduces steric hindrance and hydrogen-bonding capacity, enabling applications in molecular self-assembly. In contrast, the simpler methyl and dimethylphenyl substituents in the target compound likely reduce conformational complexity and synthetic utility for advanced materials.
Structural Analog 2: Ethyl 8-oxo-8-(3-trifluoromethylphenyl)octanoate
Structure : This aliphatic ester () diverges significantly from pyridine-based analogs but shares the aromatic substitution motif:
- A linear octanoate chain with a ketone group.
- 3-trifluoromethylphenyl substituent.
Key Comparisons :
| Property | This compound | Ethyl 8-oxo-8-(3-trifluoromethylphenyl)octanoate |
|---|---|---|
| Backbone | Aromatic pyridine | Aliphatic octanoate chain |
| Substituent Effects | Electron-donating methyl groups enhance aromatic stability | Electron-withdrawing trifluoromethyl group increases hydrophobicity and metabolic resistance |
| Solubility | Likely moderate (polar pyridine vs. hydrophobic substituents) | Highly hydrophobic due to CF₃ and aliphatic chain |
| Applications | Unknown | Potential use in agrochemicals or lipid-based drug delivery |
Insights: The trifluoromethyl group in Ethyl 8-oxo-8-(3-trifluoromethylphenyl)octanoate enhances hydrophobicity and chemical stability, making it suitable for applications requiring prolonged environmental persistence. In contrast, the pyridine backbone of the target compound may favor coordination chemistry or catalysis.
Biological Activity
Methyl 6-(3,5-dimethylphenyl)pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological effects, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 6-(3,5-dimethylphenyl)pyridine-2-carboxylic acid with methanol in the presence of a suitable catalyst. This reaction yields the methyl ester, which can be further purified for biological testing.
Biological Activity Overview
This compound exhibits a range of biological activities, including:
- Antitumor Activity : Preliminary studies indicate that derivatives of pyridine-2-carboxylates demonstrate significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown growth inhibition in triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231 and MDA-MB-468 .
- Mechanism of Action : The antitumor mechanism appears to involve interference with cell cycle progression. For example, treatment with certain derivatives has been shown to increase the G0/G1 phase population while decreasing the S phase in TNBC cells, suggesting an arrest in cell proliferation .
- Selectivity and Toxicity : Notably, these compounds exhibit low toxicity towards non-tumorigenic cells (e.g., MCF-12A), indicating a degree of selectivity that is desirable in anticancer agents .
Case Study 1: Antitumor Effects
In a study evaluating the antitumor effects of this compound derivatives, researchers found that at a concentration of 13 μM (GI50), significant reductions in cell viability were observed in MDA-MB-231 cells. Flow cytometry analysis revealed alterations in the cell cycle profile consistent with reduced proliferation .
| Compound | Cell Line | GI50 (μM) | Effect on Cell Cycle |
|---|---|---|---|
| 2e | MDA-MB-231 | 13 | Increased G0/G1 phase |
| Decreased S phase |
Case Study 2: In Vivo Efficacy
Further investigations using an in ovo chorioallantoic membrane (CAM) model demonstrated that this compound significantly reduced tumor size when applied to grafts containing MDA-MB-231 cells. This suggests potential for in vivo applications and warrants further exploration into its therapeutic efficacy .
Research Findings
Recent literature has expanded on the biological activity of pyridine derivatives:
- Antiproliferative Effects : A series of studies have confirmed that pyridine derivatives can inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
- Selectivity Profiles : The selectivity index for these compounds indicates lower cytotoxicity towards healthy cells compared to cancerous cells, making them promising candidates for targeted cancer therapies .
- Potential for Combination Therapies : Given their mechanism of action involving cell cycle modulation, there is potential for these compounds to be used in combination with other chemotherapeutics to enhance overall efficacy .
Q & A
Q. How can kinetic studies improve understanding of hydrolysis pathways under physiological conditions?
- Methodological Answer : Conduct pH-dependent stability assays (pH 1–10, 37°C) with UV-Vis monitoring (λ = 260 nm for pyridine absorbance). Pseudo-first-order kinetics model degradation rates. Mass spectrometry identifies hydrolysis products (e.g., carboxylic acid derivatives). Compare with in silico predictions (molecular dynamics simulations) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
